[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 4-phenylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 4-chlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of catalysts: Catalysts may be employed to increase the reaction rate and selectivity.
Purification techniques: Techniques such as recrystallization or chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrazine groups.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings may also participate in π-π interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Phenylephrine Related Compound E: Contains aromatic rings and functional groups similar to [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate.
Uniqueness
Complexity: The compound’s structure is more complex, offering unique reactivity and applications.
Functional Groups: The combination of hydrazone, ester, and aromatic rings provides diverse chemical properties.
Properties
CAS No. |
477728-94-2 |
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Molecular Formula |
C28H21ClN2O4 |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-24-13-9-23(10-14-24)28(33)35-26-8-4-5-20(17-26)18-30-31-27(32)19-34-25-15-11-22(12-16-25)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI Key |
APCZDMVOSCBSLC-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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